molecular formula C7H4BrN3O2 B049762 6-Bromo-4-nitro-1H-indazole CAS No. 885518-46-7

6-Bromo-4-nitro-1H-indazole

Cat. No. B049762
M. Wt: 242.03 g/mol
InChI Key: AHEMYGJJCOXPSP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of nitroindazoles is characterized by intermolecular interactions such as halogen bonds and hydrogen bonding. For instance, 3-Bromo-1-methyl-7-nitro-1H-indazole shows intermolecular halogen bonds between the bromine and the oxygen atoms of the nitro group. These structural features are crucial for understanding the reactivity and properties of the compound. Such structures are generally analyzed using X-ray diffraction and NMR spectroscopy, supported by DFT calculations (Cabildo et al., 2011).

Chemical Reactions and Properties Indazoles, including 6-Bromo-4-nitro-1H-indazole, participate in various chemical reactions due to their reactive functional groups. The nitro group, in particular, plays a significant role in the biological activity of nitroindazoles, as it influences the inhibition of nitric oxide synthase. These reactions are pivotal in exploring the therapeutic potential of indazoles (Santos, Collot, & Rault, 2000).

Physical Properties Analysis The physical properties of nitroindazoles, including melting points, solubility, and crystalline structure, are intimately related to their molecular configurations. The planarity of the indazole fused-ring system and its substituents significantly affects these properties, influencing the compound's behavior in various solvents and its crystal packing patterns (El Brahmi et al., 2011).

Chemical Properties Analysis The chemical properties of 6-Bromo-4-nitro-1H-indazole are determined by its functional groups, which affect its reactivity with nucleophiles and electrophiles. Studies on related nitroindazoles have shown that these compounds can act as potent inhibitors for various enzymes, indicating the significant impact of the nitro and bromo substituents on their biological activity. Such properties are essential for the development of pharmaceuticals and for understanding the compound's interactions at the molecular level (Bland-Ward & Moore, 1995).

Scientific Research Applications

  • Biological Activity of Nitroindazoles : Research has shown that certain nitroindazole compounds, including those structurally related to 6-Bromo-4-nitro-1H-indazole, exhibit significant biological activities. These activities are particularly notable in the context of inhibiting nitric oxide synthase, which has implications for understanding and potentially treating neurological and cardiovascular conditions (Bland-Ward & Moore, 1995).

  • Synthesis of Nitroindazole Derivatives : The synthesis of various nitroindazole derivatives, including those related to 6-Bromo-4-nitro-1H-indazole, has been explored. These derivatives have shown promise in biological applications, such as their antibacterial, antifungal, and antitubercular activities (Samadhiya et al., 2012).

  • Corrosion Inhibition : Indazole derivatives, including nitroindazoles, have been investigated for their corrosion inhibitive properties. This research is significant for applications in materials science and engineering, where corrosion prevention is a critical concern (Babić-Samardžija et al., 2005).

  • Antinociceptive and Cardiovascular Effects : Studies have shown that nitroindazole derivatives, including 6-Bromo-4-nitro-1H-indazole analogs, exhibit antinociceptive effects and can affect cardiovascular parameters. This suggests potential applications in pain management and cardiovascular research (Moore et al., 1993).

  • Synthetic Methodologies and Applications : The development of synthetic methodologies for nitroindazole derivatives is a key area of research. This includes exploring new synthetic routes and understanding the molecular structure of these compounds, which is crucial for pharmaceutical and chemical applications (Kanishchev & Dolbier, 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

6-bromo-4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEMYGJJCOXPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646134
Record name 6-Bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-nitro-1H-indazole

CAS RN

885518-46-7
Record name 6-Bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-nitro-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Qian, T He, W Wang, Y He, M Zhang, L Yang… - Bioorganic & Medicinal …, 2016 - Elsevier
… 4-Nitro-1H-indazole 9a (commercially available, CAS: 2942-40-7, 1.4 g, 8.26 mmol) or 6-bromo-4-nitro-1H-indazole 9b (commercially available, CAS: 885518-46-7, 2.0 g, 8.26 mmol) …
Number of citations: 49 www.sciencedirect.com
L Yang, Y Chen, J He, EM Njoya, J Chen, S Liu… - Bioorganic & Medicinal …, 2019 - Elsevier
… Then, 6-bromo-4-nitro-1H-indazole 4 was synthesized from aniline 3 with sodium nitrite and acetic acid according to the reported method, 31 which involved diazotization and …
Number of citations: 40 www.sciencedirect.com
XL Ning, YZ Li, C Huo, J Deng, C Gao… - Journal of Medicinal …, 2021 - ACS Publications
… 1H-indazole-4-amine derivatives 3–9 were synthesized from tert-butyl 4-amino-6-bromo-1H-indazole-1-carboxylate (A6), which was prepared starting from 6-bromo-4-nitro-1H-indazole …
Number of citations: 11 pubs.acs.org

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